molecular formula C16H23N3O3 B2471486 N1-benzyl-N2-(3-morpholinopropyl)oxalamide CAS No. 312290-95-2

N1-benzyl-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2471486
CAS No.: 312290-95-2
M. Wt: 305.378
InChI Key: VMMHEXGRNMUJFM-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(3-morpholinopropyl)oxalamide is a chemical compound that belongs to the class of oxalamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a morpholinopropyl group attached to the other nitrogen atom of the oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(3-morpholinopropyl)oxalamide typically involves the reaction of benzylamine with 3-morpholinopropylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide.

  • Step 1: Formation of Oxalyl Chloride Intermediate

      Reagents: Oxalyl chloride, benzylamine, 3-morpholinopropylamine

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at low temperatures (0-5°C) to prevent decomposition of the oxalyl chloride.

  • Step 2: Formation of this compound

      Reagents: Oxalyl chloride intermediate, benzylamine, 3-morpholinopropylamine

      Conditions: The reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxalamide to amine derivatives.

    Substitution: The benzyl and morpholinopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxalamide derivatives with higher oxidation states.

    Reduction: Amine derivatives.

    Substitution: Substituted oxalamide compounds with various functional groups.

Scientific Research Applications

N1-benzyl-N2-(3-morpholinopropyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a biochemical probe.

    Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N2-(2-morpholinopropyl)oxalamide
  • N1-benzyl-N2-(4-morpholinopropyl)oxalamide
  • N1-benzyl-N2-(3-piperidinopropyl)oxalamide

Uniqueness

N1-benzyl-N2-(3-morpholinopropyl)oxalamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both benzyl and morpholinopropyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-benzyl-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c20-15(16(21)18-13-14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h1-3,5-6H,4,7-13H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMHEXGRNMUJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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